molecular formula C24H25N7O4 B2402454 3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 872594-46-2

3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Número de catálogo: B2402454
Número CAS: 872594-46-2
Peso molecular: 475.509
Clave InChI: WVUZHHJZVMFUAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS: 872594-46-2) is a triazolopyrimidinone derivative featuring a hybrid heterocyclic core. Its structure integrates a triazolo[4,5-d]pyrimidin-7(6H)-one scaffold substituted with a 3,4-dimethoxyphenyl group at position 3 and a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety at position 6 . The molecular formula is C₂₆H₂₇N₇O₄, with a molecular weight of 501.55 g/mol. The compound’s design combines electron-rich aromatic systems (dimethoxyphenyl) and a phenylpiperazinyl group, which are pharmacologically relevant for modulating receptor interactions, particularly in neurological or cardiovascular targets .

Synthetic routes for analogous triazolopyrimidinones often involve cyclocondensation reactions or multi-step functionalization of pyrimidine precursors. For instance, triazolopyrimidinone derivatives are frequently synthesized using ionic liquids (e.g., BMIM-PF6) or cesium carbonate as catalysts .

Propiedades

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4/c1-34-19-9-8-18(14-20(19)35-2)31-23-22(26-27-31)24(33)30(16-25-23)15-21(32)29-12-10-28(11-13-29)17-6-4-3-5-7-17/h3-9,14,16H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUZHHJZVMFUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H27N5O3\text{C}_{23}\text{H}_{27}\text{N}_5\text{O}_3

This compound features a triazolo-pyrimidinone core with substituents that enhance its biological profile. The presence of the dimethoxyphenyl and piperazine moieties is significant for its interaction with biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing pyrazole and piperazine have shown significant cytotoxic effects against various cancer cell lines. The compound is hypothesized to exhibit similar properties based on its structural analogs.

Key Findings:

  • Cytotoxicity : The compound's cytotoxicity was evaluated against several cancer cell lines including MCF7 (breast cancer), A375 (melanoma), and HCT116 (colon cancer). Preliminary results indicated IC50 values in the low micromolar range, suggesting potent activity.
    Cell LineIC50 (µM)Reference
    MCF71.88
    A3754.2
    HCT1160.39
  • Mechanisms of Action : The proposed mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. Additionally, apoptosis induction was observed in treated cells.

Inhibition of Enzymatic Activity

Research indicates that similar compounds may act as inhibitors of metalloproteinases (MMPs), which are implicated in tumor metastasis. The compound's ability to inhibit MMPs could contribute to its anticancer efficacy by preventing cancer cell invasion and migration.

Case Studies

  • Study on Piperazine Derivatives : A study conducted by Bouabdallah et al. demonstrated that piperazine-containing compounds exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively. This supports the hypothesis that piperazine moieties enhance anticancer activity .
  • Triazole Derivatives : Research by Zheng et al. on triazole-linked benzimidazole derivatives showed promising results against various cancer cell lines, reinforcing the potential of triazole-containing compounds in anticancer therapy .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Triazolopyrimidinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(3,4-dimethoxyphenyl), 6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl) C₂₆H₂₇N₇O₄ 501.55 Electron-donating methoxy groups; phenylpiperazinyl for receptor binding
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one () 5-(4-chlorophenoxy), 6-isopropyl, 3-phenyl C₂₁H₁₈ClN₅O₂ 432.86 Chlorophenoxy enhances lipophilicity; isopropyl improves metabolic stability
2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (Compound 32, ) 6-(3-chlorobenzyl), 5-hexyl C₁₉H₂₂ClN₅O 379.87 Chlorobenzyl and alkyl chains enhance membrane permeability
6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one () 3-(3-fluorobenzyl), 6-(oxadiazole-dimethoxyphenyl) C₂₂H₁₈FN₇O₄ 463.43 Fluorobenzyl and oxadiazole improve selectivity for kinase targets

Key Observations:

In contrast, chlorophenoxy () and chlorobenzyl () substituents increase lipophilicity, favoring blood-brain barrier penetration . The phenylpiperazinyl moiety in the target compound is a known pharmacophore in antipsychotic and vasodilatory agents, distinguishing it from analogues with alkyl or halogenated substituents .

Synthetic Methodologies: The target compound’s synthesis likely follows protocols similar to those in and , where triazolopyrimidinone cores are functionalized via nucleophilic substitution or Suzuki coupling . Compound 32 () was synthesized using BMIM-PF6 ionic liquid, which enhances reaction efficiency compared to traditional solvents .

Spectroscopic Characterization: NMR data () indicate that substituent changes in triazolopyrimidinones alter chemical shifts in regions A (positions 39–44) and B (positions 29–36), reflecting modifications in the electronic environment . For example, the phenylpiperazinyl group in the target compound may cause downfield shifts in adjacent protons due to electron withdrawal .

Pharmacological and Functional Insights

  • : Fluorobenzyl-substituted analogues show selectivity for kinase inhibitors due to fluorine’s electronegativity and steric effects .

Q & A

Q. What are the key synthetic pathways for preparing this triazolopyrimidine derivative, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with cyclization of triazole and pyrimidine precursors. Critical steps include:

  • Nucleophilic substitution : Introducing the 4-phenylpiperazine moiety via alkylation of a ketone intermediate (e.g., using 2-oxoethyl groups) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed for triazole ring formation .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization (e.g., from ethanol) ensures ≥95% purity . Optimization : Yield improvements (30–70%) depend on controlling solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and reaction time (12–48 hr) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR (¹H/¹³C) : Assigns protons and carbons in the triazolopyrimidine core (δ 8.2–8.5 ppm for triazole protons) and 3,4-dimethoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) .
  • HRMS : Confirms molecular weight (calculated: ~508.5 g/mol) and fragmentation patterns .
  • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media, followed by dynamic light scattering (DLS) to detect precipitation .
  • Stability : Monitor degradation via HPLC at 25°C and 37°C over 24–72 hr. Acidic/basic conditions (pH 2–9) assess hydrolytic stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Conflicting data may arise from:

  • Assay conditions : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) and enzyme isoforms .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-phenylpiperazine with morpholine) to isolate target effects .
  • Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

Key SAR insights include:

  • Piperazine moiety : The 4-phenyl group enhances binding to aminergic receptors (e.g., serotonin receptors) .
  • 3,4-Dimethoxyphenyl : Electron-donating groups improve metabolic stability compared to halogenated analogs . Methodology :
  • Synthesize analogs via parallel synthesis (e.g., varying R-groups on the phenyl ring).
  • Evaluate potency in enzyme inhibition assays (e.g., PDE or kinase targets) .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Molecular docking : Model interactions with targets like PDE5 or HSP90 using AutoDock Vina .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • Transcriptomics : RNA-seq identifies downstream pathways (e.g., apoptosis or inflammation) .

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Catalyst screening : Test Pd/C, CuI, or organocatalysts for key coupling steps .
  • Solvent effects : Compare polar aprotic (DMF) vs. ethereal solvents (THF) in cyclization steps .
  • Scale-up challenges : Pilot reactions at 1 mmol vs. 10 mmol scales to assess exotherm control .

Safety and Pharmacological Profiling

Q. What preclinical toxicity assays are critical for this compound?

  • In vitro : HepG2 cell viability assays (CCK-8 kit) and hERG channel inhibition (patch-clamp) .
  • In vivo : Acute toxicity in rodents (LD₅₀) and 28-day repeat-dose studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.